Pyrazolethione, 3-18
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Overview
Description
Pyrazolethione, 3-18 is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolethione, 3-18 typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under controlled conditions, yielding the pyrazole ring . This method is known for its high yield and straightforward work-up procedure.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methodologies, including heterogeneous catalytic systems and microwave-assisted reactions . These methods not only enhance the yield but also reduce the reaction time and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazole oxides.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
Pyrazolethione, 3-18 has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Pyrazolethione, 3-18 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase, leading to its anti-inflammatory effects . Additionally, this compound can modulate the activity of various receptors and signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolone: A derivative of pyrazole with a keto group, used as an analgesic and anti-inflammatory agent.
Pyrazolidine: A saturated derivative of pyrazole, with applications in medicinal chemistry.
Uniqueness
Pyrazolethione, 3-18 stands out due to its unique thione group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(cyclohexyliminomethyl)-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-13-16(12-18-14-8-4-2-5-9-14)17(21)20(19-13)15-10-6-3-7-11-15/h3,6-7,10-12,14,19H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZBSMOPZVXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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